5-(Aminomethyl)-2-propoxyphenol
Description
5-(Aminomethyl)-2-propoxyphenol is a phenolic derivative characterized by a propoxy group at the 2-position and an aminomethyl substituent at the 5-position of the aromatic ring. The aminomethyl group may enhance solubility and intermolecular interactions, while the propoxy chain could influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(aminomethyl)-2-propoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,12H,2,5,7,11H2,1H3 |
InChI Key |
YLCRRXQXNBIRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The following table highlights key structural differences between 5-(Aminomethyl)-2-propoxyphenol and related compounds from the evidence:
Key Observations :
- Substituent Effects : The propoxy group in the target compound is bulkier than the methoxy group in the analog from , which may reduce water solubility but enhance membrane permeability.
- Functional Group Diversity: The benzoxazole-containing analog introduces a heterocyclic ring, likely improving UV absorption and antimicrobial activity compared to simple phenolic derivatives.
- Aminomethyl Positioning: The primary amine in the target compound is directly attached to the aromatic ring, differing from the hydroxyl-containing side chain in , which may alter hydrogen-bonding capacity.
Solubility and Lipophilicity
- Target Compound: The propoxy group increases hydrophobicity (logP ~1.5–2.0 estimated), whereas the aminomethyl group may enhance solubility in acidic media via protonation .
- 5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol : The additional hydroxyl group improves water solubility (logP ~0.8–1.2) but may reduce blood-brain barrier penetration.
- 5-Amino-2-(5-chlorobenzoxazol-2-yl)phenol : The chlorobenzoxazole moiety likely increases logP (~2.5–3.0), favoring antimicrobial activity but limiting aqueous solubility.
Reactivity and Stability
- The primary amine in the target compound is prone to oxidation, similar to analogs like 2-amino-2-methyl-1-propanol , necessitating stabilization under inert conditions.
- The benzoxazole ring in enhances thermal stability compared to simple phenolic ethers.
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